Enzalutamide-d6: A Technical Overview of its Chemical Properties and Structure
Enzalutamide-d6: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Enzalutamide-d6 is the deuterated analog of Enzalutamide, a potent second-generation nonsteroidal antiandrogen. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Enzalutamide due to its similar chemical and physical properties but distinct mass. This guide provides an in-depth look at the chemical properties, structure, and relevant experimental protocols for Enzalutamide-d6.
Core Chemical Properties
Enzalutamide-d6 is a white to off-white solid.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C21H10D6F4N4O2S[2][3] |
| Molecular Weight | 470.47 g/mol [2] |
| CAS Number | 1443331-94-9[2][4] |
| IUPAC Name | 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-N-methylbenzamide[4] |
| Synonyms | Enzalutamide D6, MDV3100-d6[2][4] |
| Solubility | Soluble in Methanol[3], DMSO, DMF, and Ethanol[5] |
| Storage | Long-term storage at 2-8°C is recommended[2] |
Chemical Structure
Enzalutamide-d6 is structurally identical to Enzalutamide, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups at the C5 position of the imidazolidine ring.[2][4] This isotopic labeling provides a mass shift that allows for its differentiation from the parent drug in mass spectrometry-based assays.
Experimental Protocols
Synthesis
The synthesis of Enzalutamide-d6 follows a similar pathway to that of Enzalutamide, with the introduction of deuterated methyl groups. An improved and practical synthesis of the parent compound has been described, which can be adapted for the deuterated analog.[6] The general synthetic strategy involves the following key steps:
-
Methyl Esterification: Starting from a suitable benzoic acid derivative, the carboxylic acid is converted to a methyl ester.
-
Ullmann Ligation: This step involves a copper-catalyzed coupling reaction to form a key carbon-nitrogen bond.
-
Second Methyl Esterification: A subsequent esterification is performed.
-
Ring Closing Reaction: The imidazolidine ring is formed in this crucial step.
-
Final Methyl Amidation: The final step involves the formation of the amide linkage to yield the target molecule.
This process is designed to be efficient and scalable, avoiding highly toxic reagents and multiple recrystallization steps.[6]
Analytical Methodologies
Enzalutamide-d6 is primarily used as an internal standard in bioanalytical methods for the quantification of Enzalutamide.
1. Quantification in Human Plasma via LC-MS/MS
-
Objective: To determine the concentration of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.
-
Internal Standard: Enzalutamide-d6.[7]
-
Methodology:
-
Sample Preparation: Protein precipitation is used to extract the analytes from the plasma matrix.[7]
-
Chromatographic Separation: The extracted sample is injected into a C18 column with gradient elution for separation.[7]
-
Detection: A tandem quadrupole mass spectrometer operating in positive ion mode is used for detection and quantification.[7]
-
-
Stability: Enzalutamide-d6, as an internal standard, has been shown to be stable in stock solutions for at least 11 months at -40°C.[7]
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method has been developed for the quantification of Enzalutamide in bulk and pharmaceutical dosage forms, a method that is also applicable to Enzalutamide-d6.[8]
-
Chromatographic Conditions:
-
Validation: The method has been validated according to ICH Q2(R1) guidelines and has demonstrated excellent linearity, accuracy, precision, and robustness.[8]
Mechanism of Action: Androgen Receptor Signaling Pathway
Enzalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor (AR) signaling pathway at multiple steps.[9][10] As a deuterated analog, Enzalutamide-d6 is expected to have the same mechanism of action.
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a much higher affinity than endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby preventing receptor activation.[11][12]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide prevents this nuclear translocation of the activated AR.[11][12]
-
Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were to translocate to the nucleus, Enzalutamide disrupts their ability to bind to specific DNA sequences known as androgen response elements (AREs).[11][12] It also interferes with the recruitment of co-activator proteins necessary for the transcription of androgen-responsive genes.[11]
This multi-faceted inhibition of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[12]
References
- 1. Enzalutamide-d6 | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Enzalutamide D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Enzalutamide-d6 | C21H16F4N4O2S | CID 71603443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
